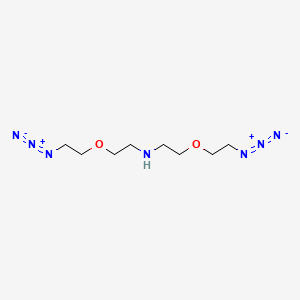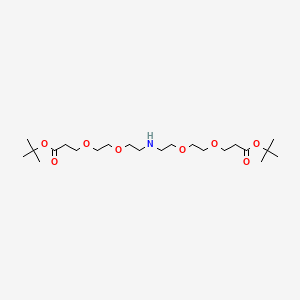
N-(PEG1-OH)-N-Boc-PEG2-propargyl
Overview
Description
N-(PEG1-OH)-N-Boc-PEG2-propargyl is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a propargyl group, a Boc-protected amino group, and two PEG chains. The PEG chains provide the compound with high solubility in water and organic solvents, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PEG1-OH)-N-Boc-PEG2-propargyl typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) chains to form the PEGylated intermediate.
Introduction of the Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the terminal hydroxyl group of the PEG chain reacts with propargyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(PEG1-OH)-N-Boc-PEG2-propargyl undergoes various chemical reactions, including:
Deprotection: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Click Chemistry: The propargyl group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings.
Substitution Reactions: The hydroxyl groups on the PEG chains can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Click Chemistry: Copper(I) bromide and sodium ascorbate are used as catalysts for the CuAAC reaction.
Substitution Reactions: Alkyl halides and tosylates are typical electrophiles used in substitution reactions.
Major Products Formed
Deprotection: The major product is the free amine derivative.
Click Chemistry: The major product is a triazole-containing compound.
Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the hydroxyl termini.
Scientific Research Applications
N-(PEG1-OH)-N-Boc-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is utilized in the production of functional materials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of N-(PEG1-OH)-N-Boc-PEG2-propargyl is primarily based on its ability to undergo click chemistry reactions. The propargyl group reacts with azides to form stable triazole rings, which can be used to link various molecules together. This property makes it a valuable tool for bioconjugation and the synthesis of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-bis(PEG1-OH): This compound is similar in structure but lacks the propargyl group, limiting its use in click chemistry.
N-Benzyl-N-bis(PEG1-OH): This compound has a benzyl group instead of a propargyl group, which affects its reactivity and applications.
Uniqueness
N-(PEG1-OH)-N-Boc-PEG2-propargyl is unique due to the presence of the propargyl group, which allows it to participate in click chemistry reactions. This feature distinguishes it from other PEG derivatives and expands its range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-5-9-20-13-14-22-11-7-17(6-10-21-12-8-18)15(19)23-16(2,3)4/h1,18H,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWOLWOJRIJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-85-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















